4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
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Description
“4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a benzyloxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” consists of a thiazole ring attached to a phenyl ring through a carbaldehyde group . The phenyl ring is further substituted with a benzyloxy group .Scientific Research Applications
Chemical Synthesis and Structural Investigation
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde and its derivatives have been utilized in various chemical syntheses. For instance, Zaharia et al. (2008) studied the reaction of a related compound, 2-phenyl-thiazol-4-carbaldehyde, with 2-bromoacetophenone, leading to a mixture of compounds structurally investigated using spectroscopic methods (Zaharia et al., 2008).
Antimicrobial Properties
The antimicrobial properties of derivatives of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde have been a focus of research. Govori et al. (2013) explored the antibacterial activity of certain coumarine derivatives, which are structurally related to this compound, showing moderate to high activity against various bacterial strains (Govori et al., 2013).
Antioxidant and Anti-inflammatory Activity
Sudha et al. (2021) synthesized derivatives of a similar compound, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, evaluating them for antioxidant and anti-inflammatory activities. They found significant activities in the synthesized compounds, with certain molecules showing potent effects (Sudha et al., 2021).
Anticancer and Antiviral Activities
Lozynskyi et al. (2016) conducted a study on novel thiazole carbaldehydes, closely related to the compound , evaluating their anticancer and antiviral activities. They identified specific derivatives with high levels of antimitotic activity against leukemia and significant effects on various viruses (Lozynskyi et al., 2016).
Synthesis of Novel Heterocycles
Baashen et al. (2017) used a related compound, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, as a precursor for synthesizing novel heterocycles. This study highlights the versatility of such compounds in synthesizing structurally diverse molecules (Baashen et al., 2017).
Pharmaceutical Applications
Deshmukh et al. (2017) synthesized thiazolidinone derivatives starting from a compound similar to 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde, demonstrating notable antihyperglycemic activity in in vivo evaluations (Deshmukh et al., 2017).
properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFCFRWPGXGJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde |
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